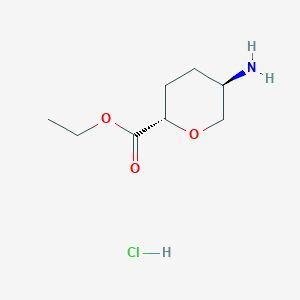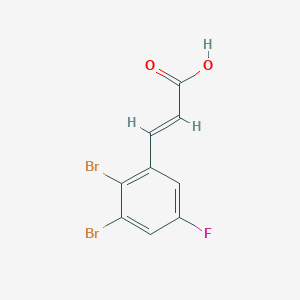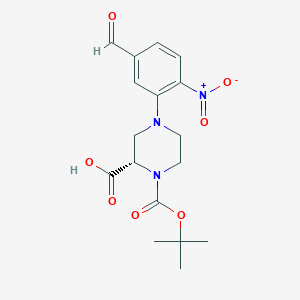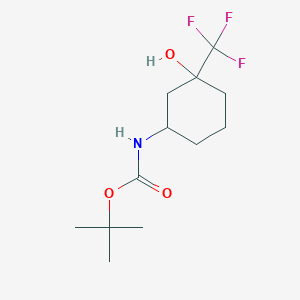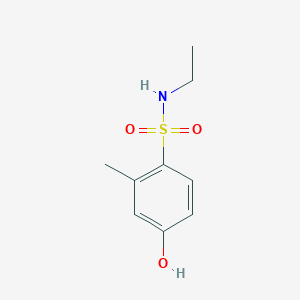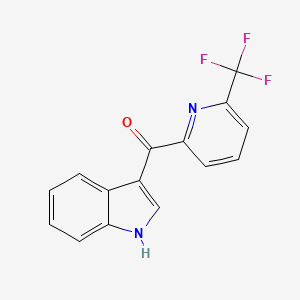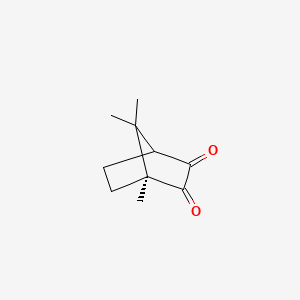
(1S)-(+)-Bornanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-(+)-Bornanedione, also known as camphorquinone, is a bicyclic monoterpene ketone. It is a naturally occurring compound found in the essential oils of certain plants, particularly in the camphor tree (Cinnamomum camphora). This compound is known for its distinctive camphor-like odor and is widely used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1S)-(+)-Bornanedione can be synthesized through several methods. One common synthetic route involves the oxidation of camphor using reagents such as selenium dioxide (SeO2) or chromium trioxide (CrO3). The reaction typically takes place in an organic solvent like acetic acid or acetone, under controlled temperature conditions to ensure the selective formation of the diketone.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of camphor. This process involves the use of metal catalysts such as palladium or platinum, which facilitate the oxidation reaction under milder conditions compared to traditional chemical oxidants. The industrial production process is designed to maximize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-(+)-Bornanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form camphoric acid.
Reduction: Reduction of this compound can yield camphor or borneol, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used for nucleophilic substitution.
Major Products:
Oxidation: Camphoric acid.
Reduction: Camphor, borneol.
Substitution: Various substituted camphor derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1S)-(+)-Bornanedione has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymer chemistry, particularly in the curing of dental resins and adhesives.
Biology: It serves as a model compound in studies of enzyme-catalyzed oxidation reactions.
Medicine: Research has explored its potential as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the synthesis of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1S)-(+)-Bornanedione involves its ability to undergo photochemical reactions. When exposed to light, it generates free radicals that can initiate polymerization reactions. This property is particularly useful in dental applications, where it helps in the rapid curing of dental resins. The molecular targets include the double bonds in monomers, leading to the formation of cross-linked polymer networks.
Vergleich Mit ähnlichen Verbindungen
Camphor: A closely related compound with a similar structure but different functional groups.
Borneol: Another bicyclic monoterpene with a hydroxyl group instead of a ketone.
Isoborneol: An isomer of borneol with similar properties.
Uniqueness: (1S)-(+)-Bornanedione is unique due to its dual ketone functionality, which imparts distinct chemical reactivity compared to its analogs. Its ability to act as a photoinitiator sets it apart from other similar compounds, making it highly valuable in polymer chemistry and dental applications.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6?,10-/m1/s1 |
InChI-Schlüssel |
VNQXSTWCDUXYEZ-PHUNFMHTSA-N |
Isomerische SMILES |
C[C@]12CCC(C1(C)C)C(=O)C2=O |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


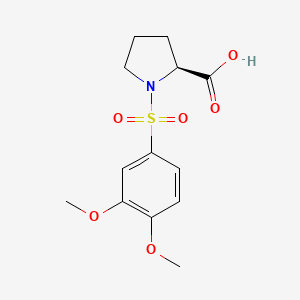
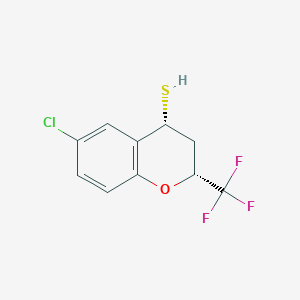
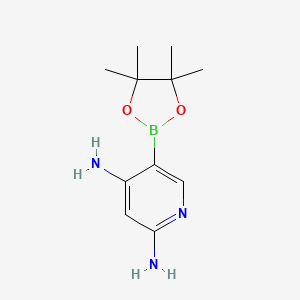
![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)
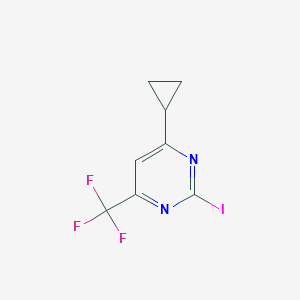


![[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
